2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
CAS No.: 2034586-30-4
Cat. No.: VC4846467
Molecular Formula: C19H25NO4S
Molecular Weight: 363.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034586-30-4 |
|---|---|
| Molecular Formula | C19H25NO4S |
| Molecular Weight | 363.47 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide |
| Standard InChI | InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22) |
| Standard InChI Key | BKGDEQNZBTWERX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC |
Introduction
Synthesis Pathways
While specific synthesis details for this compound are not readily available in the provided sources, general methods for similar amides can be inferred:
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Precursor Preparation:
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Synthesize or procure 3,4-dimethoxyphenylacetic acid as the starting material.
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Prepare an intermediate containing the thiophene ring and hydroxyalkyl chain.
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Amide Bond Formation:
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Use coupling agents like carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group of 3,4-dimethoxyphenylacetic acid.
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React with an amine derivative containing the thiophene and hydroxyalkyl chain to form the desired amide.
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Purification and Characterization:
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Purify the product using recrystallization or chromatography techniques.
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Confirm structure using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry (LC-MS).
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Biological Activity
Compounds containing similar structural motifs (dimethoxyphenyl groups and thiophene rings) have shown:
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Antitumor Activity: Thiophene derivatives have been reported as antiproliferative agents targeting cancer cells .
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Anti-inflammatory Properties: Phenylacetamides often exhibit anti-inflammatory effects through enzyme inhibition pathways .
Drug Design
The combination of hydrophilic (hydroxy group) and lipophilic (dimethoxyphenyl and thiophene) regions in this molecule suggests it could serve as a lead compound for:
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Enzyme inhibitors (e.g., lipoxygenase or cyclooxygenase).
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Receptor modulators in neurological or cardiovascular systems.
Data Table: Comparison with Related Compounds
Research Gaps and Future Directions
While structural analogs of this compound have demonstrated promising biological activities, further research is needed to:
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Develop a cost-effective synthesis protocol for this specific compound.
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Evaluate its pharmacokinetics and pharmacodynamics through in vitro and in vivo studies.
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Explore its potential as a scaffold for drug development by modifying functional groups.
This article highlights the potential significance of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide in medicinal chemistry but underscores the need for experimental validation to confirm its utility.
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